8-Azaspiro[4.6]undecane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-10(4-1)6-3-8-11-9-7-10;/h11H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAJFNYOKLMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Azaspiro 4.6 Undecane Hydrochloride
Strategic Retrosynthesis of the 8-Azaspiro[4.6]undecane Skeleton
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For the 8-Azaspiro[4.6]undecane skeleton, the primary disconnections are typically made at the C-N bonds of the azepane ring or at the C-C bonds adjacent to the spirocyclic carbon.
Two logical retrosynthetic pathways are considered:
Pathway A: Intramolecular Cyclization Approach. This is the most common strategy for azaspirocycles. The primary disconnection is made at one of the C-N bonds of the azepane ring. This leads to a linear precursor containing a cyclopentane (B165970) ring and a side chain with a terminal amine and an electrophilic functional group (e.g., a halide or a tosylate) or a carbonyl group for reductive amination. A further disconnection of the side chain from the cyclopentane ring reveals simpler starting materials like cyclopentanone (B42830) or cyclopentanecarboxylic acid derivatives and a suitable amino alcohol or amino halide.
Pathway B: Ring-Closing Metathesis (RCM) or Dieckmann Condensation. An alternative strategy involves disconnecting two C-C bonds of the azepane ring. For instance, a Dieckmann condensation approach would disconnect the α,β-bond to the carbonyl of a precursor lactam, leading back to a diester attached to the cyclopentane ring. wikipedia.orgorganic-chemistry.org This approach is particularly useful for forming 5- and 6-membered rings but can also be applied to 7-membered rings. wikipedia.org
These strategies guide the selection of appropriate starting materials and reaction sequences to achieve the target 8-Azaspiro[4.6]undecane skeleton, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Established Synthetic Routes and Reaction Cascades
While a definitive, high-yield synthesis for 8-Azaspiro[4.6]undecane hydrochloride is not extensively documented, several established routes for analogous azaspirocycles can be adapted. These methods primarily revolve around intramolecular cyclization.
Intramolecular cyclization is a cornerstone in the synthesis of cyclic compounds. For the 8-Azaspiro[4.6]undecane skeleton, key cyclization strategies include reductive amination and Dieckmann condensation.
Intramolecular Reductive Amination: This is a powerful method for forming cyclic amines. wikipedia.org The synthesis would typically start from a cyclopentane derivative bearing a keto or aldehyde group and a tethered primary amine. For example, a precursor such as 4-(cyclopentyl)-4-oxobutanal could be reacted with ammonia (B1221849) or a protected amine, followed by an in-situ reduction of the resulting imine or enamine. The reaction is often carried out in one pot and is favored in green chemistry due to its efficiency. wikipedia.org The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common due to their selectivity for the iminium ion over the carbonyl group. masterorganicchemistry.com
Dieckmann Condensation: This intramolecular base-catalyzed condensation of a diester is a classic method for forming cyclic β-keto esters. wikipedia.orgorganic-chemistry.org To apply this to the 8-Azaspiro[4.6]undecane system, a precursor containing a cyclopentane ring with a nitrogen-linked side chain bearing two ester functionalities would be required. Treatment with a strong base, such as sodium ethoxide, would induce cyclization to form a 7-membered β-keto lactam. Subsequent hydrolysis, decarboxylation, and reduction of the keto and amide functionalities would yield the desired 8-Azaspiro[4.6]undecane. This method is effective for forming 5-, 6-, and 7-membered rings. wikipedia.org
The following table summarizes representative conditions for these intramolecular cyclization approaches.
| Cyclization Method | Precursor Type | Reagents & Conditions | Typical Yield (%) |
| Reductive Amination | Keto-amine or Aldehyde-amine | 1. Formation of imine (mildly acidic) 2. Reduction (e.g., NaBH₃CN, H₂/Pd-C) | 60-85 |
| Dieckmann Condensation | Amino-diester | 1. Base (e.g., NaOEt, t-BuOK) 2. Acidic workup 3. Hydrolysis/Decarboxylation 4. Reduction (e.g., LiAlH₄) | 50-70 (over 4 steps) |
Table 1: Representative Conditions for Intramolecular Cyclization.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient route to complex molecules. While specific MCRs for 8-Azaspiro[4.6]undecane are not well-documented, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for generating molecular diversity and could be adapted. nih.gov
A hypothetical Ugi-type MCR could involve the reaction of cyclopentanone, an amino acid derivative, a carboxylic acid, and an isocyanide. The resulting product could be designed to contain the necessary functionalities for a subsequent intramolecular cyclization to form the spiro-azepane ring. The primary advantage of MCRs is their step economy and the ability to rapidly generate libraries of related compounds. nih.gov
Optimizing the synthesis of the 8-Azaspiro[4.6]undecane skeleton requires careful control of reaction parameters to maximize yield and selectivity.
For Intramolecular Reductive Amination: The pH of the reaction medium is crucial; it must be acidic enough to facilitate imine formation but not so acidic as to protonate the amine nucleophile completely. The choice of solvent can also influence the reaction rate and equilibrium position. High-pressure hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel can also be an effective and clean method for the reduction step.
For Dieckmann Condensation: The choice of base and solvent is critical to avoid side reactions like intermolecular condensation. Sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene (B28343) are often used to drive the reaction to completion. High dilution conditions can also favor the intramolecular cyclization over intermolecular reactions, thereby increasing the yield of the desired spirocyclic product.
The following table illustrates the effect of parameter optimization on a hypothetical intramolecular reductive amination.
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | Increased selectivity for imine reduction. |
| pH | 8.0 | 6.0 | Faster imine formation, improved yield. |
| Solvent | Methanol | Dichloroethane (DCE) | Reduced side reactions, easier workup. |
| Yield (%) | 55% | 82% | Significant improvement in product yield. |
Table 2: Example of Optimization for Reductive Amination.
Asymmetric and Stereoselective Synthesis of Enantiopure this compound Precursors
The synthesis of enantiomerically pure spirocycles is of significant interest, particularly for pharmaceutical applications. The primary strategies involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
A relevant example is the synthesis of enantiopure (S)-1,7-diaza[4.6]undecane, which provides a template for the asymmetric synthesis of the 8-Azaspiro[4.6]undecane skeleton. In this synthesis, (S)-proline is used as a chiral starting material. It is first converted into an enantiomerically pure oxazolidinone, which then directs the stereoselective alkylation at the α-position. The resulting intermediate is then elaborated through a series of steps, including ring-closing, to form the chiral spirolactam, which is finally reduced to the diamine.
This approach could be adapted by starting with a chiral derivative of a cyclopentane-based precursor. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a cyclopentane carboxylic acid derivative. This would allow for a diastereoselective alkylation to introduce the side chain needed for the subsequent formation of the azepane ring, thus establishing the chirality of the spiro-center.
The following table lists some common chiral auxiliaries and their typical applications in achieving stereoselectivity.
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | >95% |
| (S)-Proline | Asymmetric alkylation, Mannich reactions | >90% |
| Pseudoephedrine Amides | Asymmetric alkylation | >98% |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones/aldehydes | >95% |
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis.
The final step in the synthesis, regardless of the route taken, would be the formation of the hydrochloride salt by treating the free base of 8-Azaspiro[4.6]undecane with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol.
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric catalysis. nih.gov Both organocatalysis and metal-based catalysis have emerged as powerful tools for the stereoselective synthesis of chiral molecules like 8-Azaspiro[4.6]undecane. nih.govbeilstein-journals.org
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysts. beilstein-journals.org This approach has gained significant traction in the synthesis of heterocyclic compounds. rsc.org For instance, proline and its derivatives have been effectively used in asymmetric aldol and Mannich reactions, which can be key steps in the construction of the azaspirocyclic framework. beilstein-journals.org The formation of the spirocyclic core can be achieved through intramolecular cyclization reactions, where the stereochemistry is controlled by a chiral organocatalyst. For example, a key step could involve an asymmetric Michael addition followed by an intramolecular cyclization, catalyzed by a chiral amine or a phosphoric acid derivative.
Metal-catalyzed asymmetric synthesis often employs transition metals coordinated to chiral ligands. These catalysts can achieve high levels of enantioselectivity and diastereoselectivity. semanticscholar.org For the synthesis of 8-Azaspiro[4.6]undecane, a potential strategy could involve a palladium-catalyzed asymmetric allylic alkylation to set a key stereocenter, followed by a ring-closing metathesis reaction to form the spirocyclic system. Another approach could be an intramolecular Heck reaction or a C-H activation/cyclization cascade catalyzed by a chiral rhodium or iridium complex.
The table below illustrates a comparative overview of representative catalyst systems that could be adapted for the asymmetric synthesis of 8-Azaspiro[4.6]undecane precursors.
| Catalyst Type | Catalyst Example | Reaction Type | Potential Advantages |
| Organocatalyst | Proline-derived catalyst | Asymmetric Michael Addition | Metal-free, environmentally benign, readily available. |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Pictet-Spengler Reaction | High enantioselectivity, mild reaction conditions. |
| Metal Catalyst | Palladium(0) with Chiral Ligand | Asymmetric Allylic Alkylation | High turnover numbers, excellent stereocontrol. |
| Metal Catalyst | Rhodium(I) with Chiral Ligand | Asymmetric Hydrogenation | High enantioselectivity for creating chiral centers. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is crucial for developing environmentally friendly and economically viable manufacturing processes.
A significant aspect of green chemistry is the reduction or replacement of volatile organic solvents. Solvent-free reactions , often conducted under mechanochemical conditions (ball milling), can lead to higher efficiency, reduced waste, and simplified work-up procedures. mdpi.com For the synthesis of spirocyclic systems, solid-state reactions or reactions using a minimal amount of a liquid assistant can be employed. mdpi.com
Water-mediated reactions are highly attractive from a green chemistry perspective due to the abundance, non-toxicity, and non-flammability of water. mdpi.com While organic reactions in water can be challenging, the use of surfactants or co-solvents can facilitate the synthesis of complex molecules. For example, a key cyclization step in the synthesis of an 8-Azaspiro[4.6]undecane precursor could potentially be performed in an aqueous medium, which can sometimes lead to unique reactivity and selectivity. mdpi.com
The following table summarizes the benefits of these green solvent approaches.
| Approach | Description | Key Advantages |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using grinding or heating. | Reduced solvent waste, potential for higher reaction rates, simplified purification. rsc.org |
| Water-Mediated Reactions | Water is used as the reaction solvent, sometimes with additives. | Environmentally benign, low cost, non-flammable, can enhance reaction rates. mdpi.com |
The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to move away from fossil fuel-based starting materials. youtube.com Biomass-derived platform chemicals, such as furfural (B47365) or levulinic acid, can serve as starting points for the synthesis of the carbocyclic and heterocyclic rings of 8-Azaspiro[4.6]undecane. For instance, amino acids, which are readily available from renewable sources, can be converted into valuable chiral building blocks for the synthesis of nitrogen-containing heterocycles. chemistryviews.org The key is to design synthetic pathways that efficiently convert these bio-based materials into the target molecule. rsc.org
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize the generation of waste. jocpr.comresearchgate.net In the context of 8-Azaspiro[4.6]undecane synthesis, employing catalytic reactions and designing convergent synthetic strategies are key to maximizing atom economy. nih.gov For example, a [4+2] cycloaddition reaction to form the cyclohexane (B81311) ring followed by a catalytic amination and cyclization would be a highly atom-economical approach.
The table below highlights key considerations for incorporating these principles into the synthesis of this compound.
| Principle | Key Strategy | Example Application |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Synthesis of the cycloheptane (B1346806) ring from a terpene-derived precursor. researchgate.net |
| Atom Economy | Designing reactions where most of the atoms of the reactants are incorporated into the final product. | Employing a catalytic intramolecular hydroamination to form the azepane ring. |
Advanced Structural Characterization and Spectroscopic Investigations of 8 Azaspiro 4.6 Undecane Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 8-Azaspiro[4.6]undecane hydrochloride. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Comprehensive Assignment of Proton, Carbon, and Nitrogen Resonances
A complete assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra would be the foundational step in the structural characterization of this compound.
¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets corresponding to the protons on the cyclopentane (B165970) and cycloheptane (B1346806) rings. The protons adjacent to the nitrogen atom would likely appear as downfield signals due to the deshielding effect of the heteroatom, further shifted by protonation. The integration of these signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The spiro carbon, being a quaternary center, would likely exhibit a characteristic chemical shift. The carbons bonded to the nitrogen atom (C7 and C9) would be expected to be shifted downfield.
¹⁵N NMR: Nitrogen NMR, although less common, would provide direct information about the electronic environment of the nitrogen atom. For the hydrochloride salt, a single resonance would be anticipated, with its chemical shift indicating the protonated state of the amine.
A hypothetical data table for the NMR assignments is presented below to illustrate how such data would be organized.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C4 | Data not available | Data not available |
| C2/C3 | Data not available | Data not available |
| C5 (Spiro) | - | Data not available |
| C6/C11 | Data not available | Data not available |
| C7/C10 | Data not available | Data not available |
| C9/C8 | Data not available | Data not available |
| NH₂⁺ | Data not available | - |
Note: This table is for illustrative purposes only as experimental data is not available.
Elucidation of Relative and Absolute Stereochemistry via 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms, which are essential for determining the molecule's stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclopentane and cycloheptane rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for identifying quaternary carbons (like the spiro center) and piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons. This is particularly important for determining the relative stereochemistry and preferred conformation of the two rings relative to each other.
Conformational Analysis and Dynamics using Variable Temperature NMR
The seven-membered cycloheptane ring in this compound is flexible and can exist in multiple conformations. Variable temperature (VT) NMR studies would be employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information on the energy barriers between different conformations and the thermodynamic parameters of the conformational equilibria.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Interpretation of Characteristic Functional Group Frequencies
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the different types of bonds present. Key features would include C-H stretching vibrations for the aliphatic rings, and, importantly, the N-H stretching and bending vibrations of the ammonium group in the hydrochloride salt. These would likely appear as broad bands in the region of 3200-2800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H vibrations are often weak in Raman, the C-C and C-N skeletal vibrations of the rings would be readily observable.
A hypothetical data table for the vibrational frequencies is presented below for illustrative purposes.
Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (NH₂⁺) | Data not available | Data not available |
| C-H Stretch (aliphatic) | Data not available | Data not available |
| N-H Bend (NH₂⁺) | Data not available | Data not available |
| C-C Skeletal Vibrations | Data not available | Data not available |
Note: This table is for illustrative purposes only as experimental data is not available.
Analysis of Ring Vibrations and Conformational Signatures
Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would reveal complex vibrational modes associated with the entire molecular skeleton. These "ring breathing" and other skeletal vibrations are sensitive to the conformation of the cyclopentane and cycloheptane rings. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes could be assigned to particular conformations, providing further insight into the molecule's three-dimensional structure.
Despite a comprehensive search for scientific literature and data repositories, specific experimental data for this compound, as required for the advanced structural and spectroscopic analysis outlined in the user's request, could not be located.
The search for high-resolution mass spectrometry (HRMS) data, including precise molecular formula determination and isotopic patterns, did not yield any specific results for this compound. Similarly, detailed studies on its fragmentation mechanisms and the characterization of its daughter ions are not available in the public domain.
Furthermore, no crystallographic data for this compound could be found. Consequently, information regarding its crystal system, space group, unit cell parameters, detailed bond lengths, bond angles, torsion angles, intermolecular interactions, and crystal packing motifs is not available.
While information on related spirocyclic compounds exists, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. The absence of specific experimental data for the target compound makes it impossible to generate the requested scientifically accurate and detailed article. It is plausible that the in-depth characterization requested has not been performed or published for this specific chemical entity.
X-Ray Crystallography for Solid-State Structure Elucidation
Polymorphism and Co-crystallization Studies
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and performance. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, is a widely used technique to modify the properties of a solid-state compound.
A thorough investigation into the publicly available scientific literature and patent databases was conducted to gather information regarding the polymorphism and co-crystallization of this compound. This comprehensive search aimed to identify any published research detailing the existence of different polymorphic forms of this compound or any studies on its co-crystals.
Despite a diligent search, no specific data or research articles on the polymorphic forms or co-crystallization of this compound were found in the accessible scientific domain. The absence of such information suggests that this particular area of solid-state chemistry for this compound may not have been extensively investigated or, if it has, the findings have not been published in peer-reviewed literature or disclosed in patents.
Therefore, this section cannot provide detailed research findings, data tables, or discussions on the polymorphism and co-crystallization of this compound. Further experimental research would be necessary to explore the potential for polymorphism and the feasibility of forming co-crystals of this compound. Such studies would typically involve techniques like single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and various spectroscopic methods to identify and characterize different solid-state forms.
Theoretical and Computational Chemistry Studies of 8 Azaspiro 4.6 Undecane Hydrochloride
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level, providing insights that are often difficult to obtain through experimental methods alone.
Geometry Optimization and Conformational Energy Minimization
A fundamental step in the computational study of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state of the molecule. For a flexible molecule like 8-Azaspiro[4.6]undecane hydrochloride, which contains both a five-membered and a seven-membered ring fused at a spiro center, multiple low-energy conformations are expected to exist.
Conformational energy minimization studies would systematically explore the potential energy surface of the molecule to identify these various stable conformers and rank them according to their relative energies. However, specific data on the optimized geometries and relative energies of the conformers of this compound are not available in the reviewed literature.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Surfaces
The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
Electrostatic potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.
Despite the utility of these analyses, no specific HOMO-LUMO energy values or ESP maps for this compound have been reported in the searched scientific databases.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the assignment of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in the analysis of infrared (IR) and Raman spectra. While general methods for predicting NMR chemical shifts using machine learning and DFT are well-established, specific predicted values for this compound are not documented. nih.govnih.gov
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the large-scale conformational changes and dynamic behavior of molecules over time.
Exploration of Conformational Space and Energy Landscapes
For a molecule with the conformational flexibility of this compound, exploring its entire conformational space is a significant challenge. Molecular mechanics methods, which use a simpler, classical mechanics-based approach, are often employed for this purpose. By systematically rotating bonds and evaluating the resulting energies, an energy landscape can be constructed, revealing the various low-energy valleys corresponding to stable conformers and the energy barriers separating them. No such conformational energy landscape for this compound has been published.
Dynamics of Ring Systems and Interconversion Pathways
Molecular dynamics simulations provide a time-resolved view of a molecule's motion. For this compound, MD simulations could illuminate the dynamic behavior of the cyclopentane (B165970) and cycloheptane (B1346806) rings, including processes like ring puckering and pseudorotation. Furthermore, these simulations can be used to study the pathways and kinetics of interconversion between different stable conformers. The scientific literature, however, lacks any reports on the dynamic simulations of this specific compound.
Computational Prediction of Chemical Reactivity and Selectivity
Computational chemistry serves as a powerful tool for understanding and predicting the course of chemical reactions. By modeling reactants, products, and the high-energy transition states that connect them, researchers can gain detailed insights into reaction mechanisms and selectivity. For a molecule such as this compound, these methods can elucidate its reactivity profile, guiding synthetic efforts and explaining observed chemical properties. The prediction of selectivity is fundamentally rooted in the Curtin–Hammett principle, which dictates that the ratio of reaction products is determined by the difference in the Gibbs free energy of the competing transition states. nih.gov
Transition State Characterization for Reaction Mechanisms
A transition state (TS) represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is part reactant and part product. Identifying and characterizing this "saddle point" on the potential energy surface is crucial for understanding reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate and analyze transition states.
The process involves optimizing the geometry of a proposed transition structure. A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate—the atomic vibrations that lead from the reactant to the product. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate.
For this compound, a potential reaction of interest is the N-alkylation of the secondary amine. A computational study would model the approach of an alkylating agent (e.g., methyl iodide) to the nitrogen atom. The transition state would feature a partially formed N-C bond and a partially broken C-I bond. The calculated parameters for such a hypothetical transition state are presented in Table 1.
Table 1: Hypothetical Transition State Parameters for N-methylation of 8-Azaspiro[4.6]undecane This table presents illustrative data for the SN2 reaction with methyl iodide, calculated at a representative DFT level (e.g., B3LYP/6-31G).*
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔG‡) | +22.5 kcal/mol | The Gibbs free energy barrier for the reaction to proceed. |
| Imaginary Frequency | -350.4 cm-1 | The single imaginary frequency confirming the structure as a true transition state. |
| N-C Bond Length (forming) | 2.15 Å | The distance between the nitrogen atom and the incoming methyl carbon. |
| C-I Bond Length (breaking) | 2.40 Å | The distance between the methyl carbon and the leaving iodide atom. |
Regioselectivity and Stereoselectivity Predictions
Many organic molecules have multiple reactive sites or can form multiple stereoisomeric products. Computational chemistry is invaluable for predicting these selectivities. nih.govacs.org
Regioselectivity refers to the preference for a reaction to occur at one position over another. For instance, if a reaction such as electrophilic addition were to occur on the carbon framework of the 8-Azaspiro[4.6]undecane core, different carbon atoms could potentially react. By calculating the activation energies for the transition states corresponding to attack at each unique carbon atom, a preferred reaction site can be identified. The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. acs.org
Stereoselectivity involves the preferential formation of one stereoisomer over another. The spirocyclic nature of this compound means that reactions can be influenced by the three-dimensional arrangement of its rings. For example, the approach of a reagent to the nitrogen atom or the adjacent carbons could be favored from one face of the molecule over the other (e.g., endo vs. exo attack). Computational modeling can quantify the energetic differences between the diastereomeric transition states leading to different stereoisomers.
Table 2 illustrates how computational results can be used to predict the outcome of a hypothetical stereoselective reduction of a ketone derivative of the azaspiro-undecane system. By comparing the energies of the transition states for the hydride approaching from two different faces (Axial vs. Equatorial), the major product can be predicted.
Table 2: Hypothetical Energy Profile for Stereoselective Reduction This table shows illustrative data for the reduction of a hypothetical ketone at C-1 in the spiro system.
| Pathway | Transition State Energy (Relative ΔG‡, kcal/mol) | Predicted Product Ratio | Resulting Isomer |
|---|---|---|---|
| Axial Attack | 0.0 | ~96% | Equatorial Alcohol |
| Equatorial Attack | +2.1 | ~4% | Axial Alcohol |
These predictive capabilities, grounded in quantum mechanics, allow for a deep, quantitative understanding of chemical reactivity and are essential in modern chemical research for designing efficient and selective syntheses. researchgate.net
Chemical Reactivity and Transformations of 8 Azaspiro 4.6 Undecane Hydrochloride
Reactions Involving the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the free amine form of 8-Azaspiro[4.6]undecane is the primary site of its nucleophilic reactivity. This allows for a range of reactions that form new bonds at the nitrogen atom.
N-Alkylation, N-Acylation, and N-Sulfonylation Reactions
Detailed research findings specifically documenting the N-alkylation, N-acylation, and N-sulfonylation of 8-Azaspiro[4.6]undecane are not extensively reported in the available scientific literature. However, based on the general principles of amine chemistry, these reactions are theoretically feasible and are crucial for the synthesis of various derivatives.
N-Alkylation would involve the reaction of 8-Azaspiro[4.6]undecane with an alkyl halide or another suitable alkylating agent. This reaction would proceed via a nucleophilic substitution mechanism to yield N-alkylated derivatives. The general transformation is depicted below:
8-Azaspiro[4.6]undecane + R-X → N-Alkyl-8-azaspiro[4.6]undecane + HX
N-Acylation would involve the reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This would lead to the formation of the corresponding N-acyl derivatives (amides). This transformation is a common method for introducing a carbonyl group attached to the nitrogen atom.
8-Azaspiro[4.6]undecane + RCOCl → N-Acyl-8-azaspiro[4.6]undecane + HCl
N-Sulfonylation would involve the reaction with a sulfonyl chloride in the presence of a base to afford an N-sulfonyl derivative (sulfonamide). This reaction is important for the synthesis of compounds with potential biological activities.
8-Azaspiro[4.6]undecane + RSO₂Cl → N-Sulfonyl-8-azaspiro[4.6]undecane + HCl
Due to the lack of specific experimental data in the literature for these reactions on 8-Azaspiro[4.6]undecane, a data table of research findings cannot be provided.
Heterocycle Annulation at the Nitrogen Atom
The formation of new heterocyclic rings fused to the 8-Azaspiro[4.6]undecane framework at the nitrogen atom, known as heterocycle annulation, is a plausible synthetic pathway. Such reactions would typically involve bifunctional electrophiles that react with the secondary amine and an adjacent atom. However, specific examples of heterocycle annulation reactions starting from 8-Azaspiro[4.6]undecane are not well-documented in the reviewed scientific literature.
Functionalization of the Spirocyclic Carbon Skeleton
The carbon skeleton of 8-Azaspiro[4.6]undecane, consisting of saturated cyclopentane (B165970) and cycloheptane (B1346806) rings, is generally unreactive towards many chemical transformations under standard conditions. Functionalization of these rings typically requires harsh reaction conditions or the introduction of activating groups.
Electrophilic and Nucleophilic Substitutions on the Rings
Direct electrophilic or nucleophilic substitution reactions on the carbocyclic rings of 8-Azaspiro[4.6]undecane are not commonly reported. The C-H bonds of the alkane rings are non-polar and have high dissociation energies, making them resistant to attack by most electrophiles and nucleophiles. Functionalization would likely proceed through radical-based mechanisms or require prior activation, for instance, by introducing a carbonyl group or a double bond within the ring system. There is a lack of specific published research detailing such transformations for this particular compound.
Ring-Opening and Rearrangement Reactions
The spirocyclic framework of 8-Azaspiro[4.6]undecane is thermodynamically stable. Ring-opening or rearrangement reactions would necessitate high-energy conditions or the involvement of specific catalysts or reactive intermediates. The literature reviewed does not provide specific examples of such reactions for 8-Azaspiro[4.6]undecane.
Stereochemical Aspects of Reactions Involving 8-Azaspiro[4.6]undecane Hydrochloride
8-Azaspiro[4.6]undecane is a chiral molecule, existing as a racemic mixture of two enantiomers. The spiro center is a stereogenic carbon atom. Any reaction that introduces a new stereocenter or modifies the existing one would have stereochemical implications.
The stereochemistry of the starting material can influence the stereochemical outcome of a reaction. For instance, reactions on an enantiomerically pure starting material could proceed with retention, inversion, or racemization of the configuration, depending on the reaction mechanism. The steric hindrance imposed by the two rings can also direct the approach of reagents, leading to diastereoselective transformations if a new stereocenter is formed.
However, specific studies on the stereochemical aspects of reactions involving 8-Azaspiro[4.6]undecane are not readily found in the current body of scientific literature. Research in this area would be valuable for the asymmetric synthesis of novel spirocyclic compounds.
Insufficient Information Available for In-Depth Analysis of this compound's Stereochemical Transformations
A thorough investigation into the chemical reactivity and stereochemical transformations of this compound has revealed a significant lack of detailed, publicly available scientific literature to construct an in-depth article based on the requested outline. While general information on the synthesis and properties of related azaspirocyclic compounds exists, specific research focusing on the stereocenter preservation or inversion, as well as diastereoselective and enantioselective transformations of this compound, is not sufficiently documented in accessible scholarly articles, patents, or academic databases.
The inquiry sought to build a comprehensive article detailing:
Derivatization and Analog Synthesis Based on the 8 Azaspiro 4.6 Undecane Scaffold
Structure-Reactivity Relationships in 8-Azaspiro[4.6]undecane Analogs:There is no available research that discusses the chemical structure-reactivity relationships, such as the influence of substituents on the conformation or reactivity of the 8-azaspiro[4.6]undecane ring system from a purely chemical perspective.
Generating content for the requested article without specific supporting literature would require speculation and extrapolation from other chemical systems, which would violate the core instructions of accuracy and strict adherence to the specified compound. Therefore, a scientifically rigorous and detailed article matching the provided outline cannot be constructed at this time.
Role of 8 Azaspiro 4.6 Undecane Hydrochloride As a Synthetic Precursor and Chemical Building Block
Utilization in the Synthesis of Complex Natural Products or Synthetic Targets
There is currently no available scientific literature that documents the use of 8-Azaspiro[4.6]undecane hydrochloride as a building block in the total synthesis of complex natural products or other intricate synthetic targets. While spirocyclic moieties are integral to the structure of many natural products, the specific role of the 8-azaspiro[4.6]undecane framework has not been detailed in published synthetic routes.
Applications as a Chiral Auxiliary or Ligand in Catalysis
The potential of this compound as a chiral auxiliary in asymmetric synthesis has not been explored in the existing literature. For a compound to function as a chiral auxiliary, it must be available in an enantiomerically pure form and be readily attached to and removed from a substrate to direct stereoselective transformations. There are no reports of the resolution of 8-azaspiro[4.6]undecane or the application of its enantiopure forms for this purpose.
Similarly, its use as a ligand in metal-catalyzed or organocatalytic reactions is not documented. The development of ligands often relies on specific structural features that can coordinate effectively with a catalytic center and create a chiral environment to induce enantioselectivity. The suitability of the 8-azaspiro[4.6]undecane scaffold for such applications remains an open area for future investigation.
Development of Novel Chemical Methodologies
The development of novel chemical methods often involves the use of unique reagents or building blocks that enable new types of chemical transformations or provide access to previously inaccessible chemical space. At present, there are no published methodologies that are specifically based on the reactivity or structural properties of this compound.
Q & A
Q. What experimental designs are recommended for studying the neuropharmacological mechanisms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
